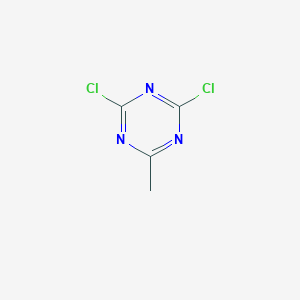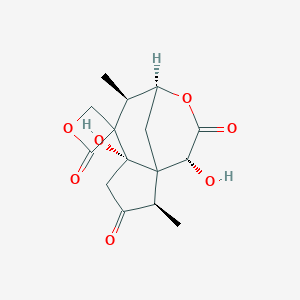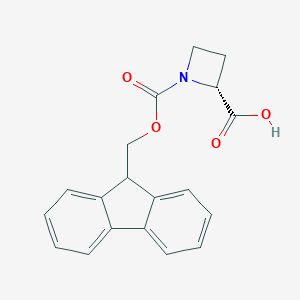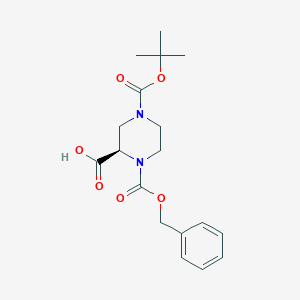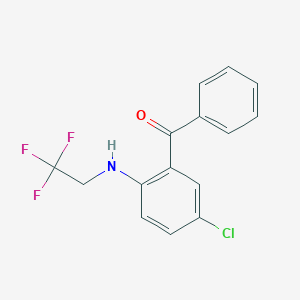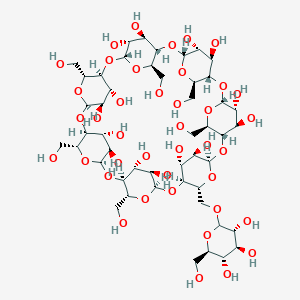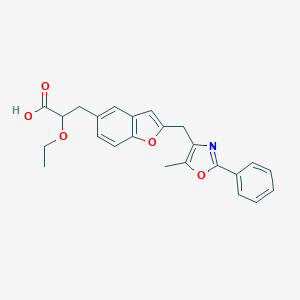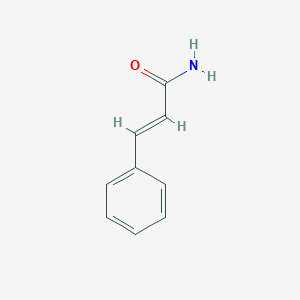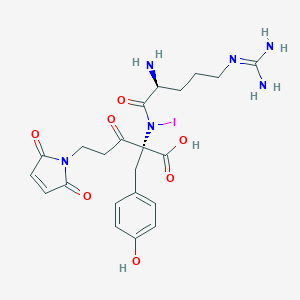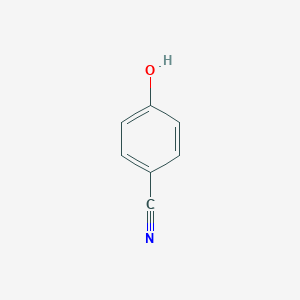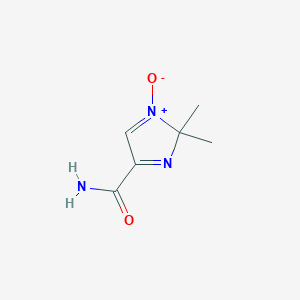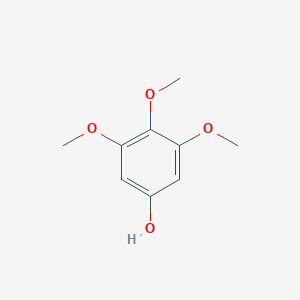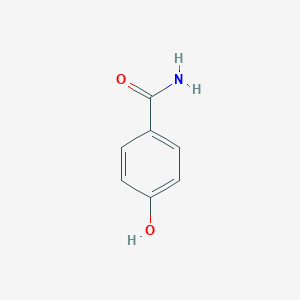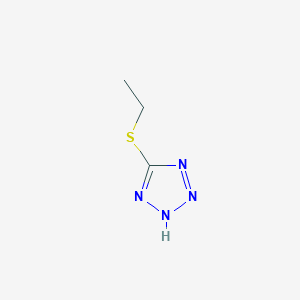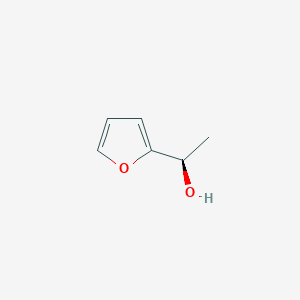
(R)-1-(Furan-2-yl)ethanol
Übersicht
Beschreibung
(R)-1-(Furan-2-yl)ethanol is a chiral compound that can be synthesized through various chemical processes. It contains a furan ring, which is a five-membered aromatic ring with oxygen, and an ethanol group attached to the second carbon of the furan. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of (R)-1-(Furan-2-yl)ethanol can be achieved through a chemoenzymatic approach. A notable method involves the asymmetric cyanohydrin reaction of furan-2-carbaldehyde with hydrocyanic acid, catalyzed by the hydroxynitrile lyase from Hevea brasiliensis. This reaction creates a highly enantioselective product, which upon reduction with sodium borohydride, yields (R)-1-(Furan-2-yl)ethanol with an enantiomeric excess of over 99.5%. This method has been successfully scaled up to kilogram production, demonstrating its viability for large-scale synthesis .
Molecular Structure Analysis
The molecular structure of (R)-1-(Furan-2-yl)ethanol consists of a furan ring, which contributes to the compound's aromatic character, and an ethanol moiety that introduces chirality. The presence of the hydroxyl group in the ethanol part of the molecule can lead to hydrogen bonding, affecting the compound's physical properties and reactivity.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of (R)-1-(Furan-2-yl)ethanol, they do provide insights into related systems. For instance, Rhodium(III)-catalyzed reactions are known to facilitate the functionalization of alkenyl C-H bonds, leading to the synthesis of furans . Although this does not directly pertain to (R)-1-(Furan-2-yl)ethanol, it highlights the types of catalytic processes that could potentially be applied to modify the compound or synthesize it from different starting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-(Furan-2-yl)ethanol would be influenced by its functional groups. The aromatic furan ring and the hydroxyl group are likely to affect the compound's polarity, solubility, and boiling point. The chiral nature of the compound also means that it would have specific optical properties, such as optical rotation, which are important in the context of pharmaceutical applications where the chirality of a molecule can affect its biological activity.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The specific scientific field is Biocatalysis and Drug Synthesis .
Comprehensive and Detailed Summary of the Application
“®-1-(Furan-2-yl)ethanol” (also referred to as “®-2”) is used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids such as (−)-Cassine, (−)-Spectaline, (−)-Carnavaline, Prosafrine and (−)- Prosafrinine . Moreover, “®-2” is a key chiral precursor in the production of α, β-unsaturated δ- lactones, which have antifungal, antibiotic, and cytotoxic effects on human tumor cells .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of “®-1-(Furan-2-yl)ethanol” involves the bioreduction of 1-(furan-2-yl)ethanone using a biocatalyst from Lactobacillus paracasei BD101, a bacterium found in boza, a cereal-based fermented beverage . The biocatalytic process was optimized to generate “®-2” with >99% enantiomeric excess (ee) and 97% yield .
Thorough Summary of the Results or Outcomes Obtained
Following the biocatalytic process optimization, 9.9 g of 1-(furan-2-yl)ethanone was completely converted into “®-2” on a gram scale (9.78 g, 97% isolated yield) in 48 hours . This is the first report about the fabrication of enantiopure “®-2” in high gram scale using a biocatalyst .
Eigenschaften
IUPAC Name |
(1R)-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Furan-2-yl)ethanol | |
CAS RN |
27948-61-4 | |
| Record name | (1R)-1-(furan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



